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Compound of Interest

Compound Name: Diethyl pentadecanedioate

Cat. No.: B073153

A detailed guide for researchers, scientists, and drug development professionals on the
spectroscopic characteristics of Diethyl pentadecanedioate analogs.

This guide provides a comparative overview of the key spectroscopic data for a series of linear-
chain diethyl dicarboxylates, which serve as structural analogs to Diethyl pentadecanedioate.
While experimental spectroscopic data for Diethyl pentadecanedioate is not readily available
in public databases, this comparison of its shorter-chain homologs—Diethyl pimelate (C7),
Diethyl suberate (C8), Diethyl azelate (C9), and Diethyl sebacate (C10)—offers valuable
insights into the expected spectral characteristics of these long-chain esters. The information
presented herein is crucial for the identification, characterization, and quality control of these
compounds in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points for the analogs of Diethyl
pentadecanedioate. These values are compiled from various spectral databases and literature
sources.

Table 1: *H NMR Spectroscopic Data (CDClIs)
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_ molar  a(pm)- 3(pm)- o P™ T 5 (ppm)-
Compoun Chemical CH2-CH2z-
Mass ( O-CHz2- CH2-C=0 . CHs
d Name Formula ] (multiplet .
g/mol) (quartet) (triplet) ) (triplet)
Diethyl ~1.62,
C11H2004 216.27 ~4.12 ~2.28 ~1.25
pimelate ~1.35
Diethyl ~1.60,
C12H2204 230.30 ~4.12 ~2.28 ~1.24
suberate ~1.31
Diethyl ~1.61,
C13H2404 244.33 ~4.12 ~2.28 ~1.25
azelate ~1.30
Diethyl ~1.61,
C14H2604 258.35 ~4.12 ~2.27 ~1.24
sebacate ~1.30
Table 2: 13C NMR Spectroscopic Data (CDCIs)
S (ppm)
Compound 6 (ppm) 3 (ppm) -O- 6 (ppm) - g 3 (ppm) -
Name C=0 CHz- CH2-C=0 CHs
CH:z-
Diethyl
] ~173.8 ~60.2 ~34.2 ~28.9, ~24.8 ~14.2
pimelate
Diethyl
~173.8 ~60.2 ~34.3 ~28.9, ~24.9 ~14.2
suberate
Diethyl
~173.9 ~60.2 ~34.3 ~29.0, ~24.9 ~14.2
azelate
Diethyl
~173.9 ~60.2 ~34.3 ~29.1, ~25.0 ~14.2
sebacate

Table 3: Mass Spectrometry Data (Electron lonization - EI)
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Compound Name

Molecular lon [M]*
(m/z)

Base Peak (m/z)

Key Fragmentation
Peaks (m/z)

Diethyl suberate 230 185 157,139, 111, 83
Diethyl azelate 244 199 171, 153, 125, 97
Diethyl sebacate 258 213 185, 167, 139, 111

Table 4: Infrared (IR) Spectroscopy Data

Compound Name

C=0 Stretch (cm™?)

C-O Stretch (cm™2)

C-H Stretch (cm™?)

Diethyl suberate ~1735 ~1175 ~2980, ~2935
Diethyl azelate ~1736 ~1178 ~2982, ~2933
Diethyl sebacate ~1736 ~1173 ~2981, ~2932

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in

this guide. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra are typically recorded on a spectrometer operating at a frequency of

300 MHz or higher.

o Sample Preparation: Approximately 5-20 mg of the diethyl ester is dissolved in about 0.6-0.7
mL of deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an

internal standard. The solution is then transferred to a 5 mm NMR tube.

o Data Acquisition:

o For 'H NMR, the spectral width is set to approximately 12 ppm, centered at around 6 ppm.
A sufficient number of scans (typically 16 to 64) are acquired to obtain a good signal-to-

noise ratio.
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o For 3C NMR, a wider spectral width of about 220 ppm is used. Due to the lower natural
abundance of 13C, a larger number of scans (typically 1024 or more) is required. Proton
decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.

o Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the
resulting spectrum is phase- and baseline-corrected. Chemical shifts are referenced to the
TMS signal at 0.00 ppm.

Mass Spectrometry (MS)

Electron lonization (EI) mass spectra are generally obtained using a gas chromatograph
coupled to a mass spectrometer (GC-MS).

o Sample Introduction: A dilute solution of the analyte in a volatile organic solvent (e.g.,
dichloromethane or ethyl acetate) is injected into the GC. The GC column separates the
components of the sample before they enter the mass spectrometer.

« |onization: In the ion source, the sample molecules are bombarded with a high-energy
electron beam (typically 70 eV), leading to the formation of a molecular ion and various
fragment ions.

e Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., a quadrupole).

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy

IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.

o Sample Preparation: For liquid samples like the diethyl esters, a thin film is prepared by
placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide
(KBr) plates.

o Data Acquisition: The sample is placed in the IR beam path, and the spectrum is recorded,
typically over the range of 4000 to 400 cm~*. A background spectrum of the empty plates is
also recorded and subtracted from the sample spectrum.
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o Data Analysis: The resulting spectrum shows the absorption bands corresponding to the
different vibrational modes of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a diethyl
ester sample, from sample preparation to data analysis.

General Spectroscopic Analysis Workflow
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Caption: Workflow for Spectroscopic Analysis of Diethyl Esters.

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b073153?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073153?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

 To cite this document: BenchChem. [A Comparative Analysis of Spectroscopic Data for
Long-Chain Diethyl Dicarboxylates]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b073153#spectroscopic-data-comparison-for-diethyl-
pentadecanedioate-and-its-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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